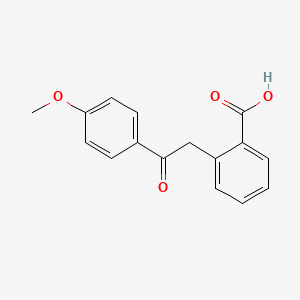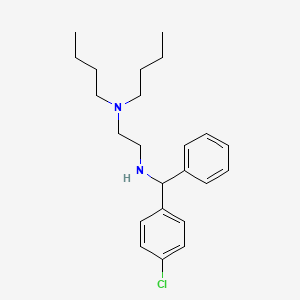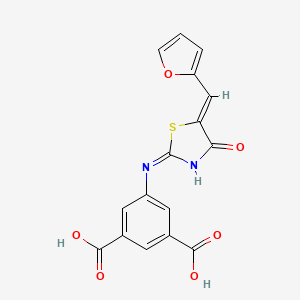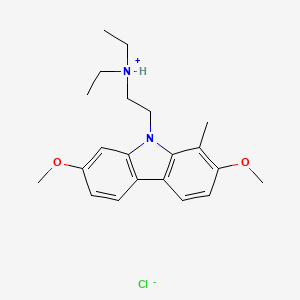
2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, an ethyl chain, and a benzylphenylglycolate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride typically involves multiple steps, starting with the preparation of the benzylphenylglycolate intermediate. This intermediate is then reacted with 2-(Diethylamino)ethyl chloride in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylphenylglycolate moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the diethylamino group.
Scientific Research Applications
2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an anticholinergic agent.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This compound may also affect various signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl chloride hydrochloride
- 2-(Diethylamino)ethanethiol
- 2-(Diethylamino)ethyl hydroxy (2-methylphenyl)phenylacetate hydrochloride
Uniqueness
2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
Properties
CAS No. |
101756-43-8 |
|---|---|
Molecular Formula |
C21H28ClNO3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
diethyl-[2-(2-hydroxy-2,3-diphenylpropanoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-16-25-20(23)21(24,19-13-9-6-10-14-19)17-18-11-7-5-8-12-18;/h5-14,24H,3-4,15-17H2,1-2H3;1H |
InChI Key |
IJQDCQLXOCTXPK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



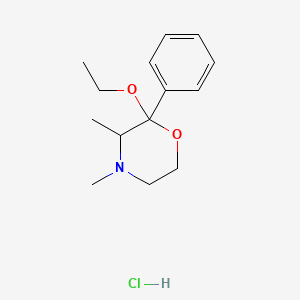
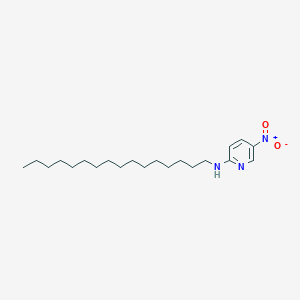
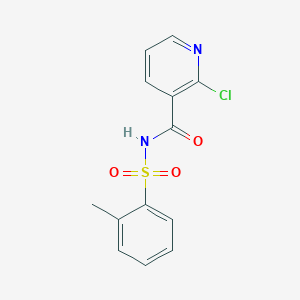

![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)

